molecular formula C14H10N4O2 B11849178 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine CAS No. 60467-62-1

3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine

Cat. No.: B11849178
CAS No.: 60467-62-1
M. Wt: 266.25 g/mol
InChI Key: LOWBXEVKSQPJTJ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine is a chemical compound based on the 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system known for its broad spectrum of pharmacological activities. The 1,8-naphthyridine core is present in many compounds isolated from natural substances and is recognized for its significant antimicrobial properties . Researchers are particularly interested in naphthyridine derivatives like this one to combat the growing global threat of antimicrobial resistance, as they exhibit novel mechanisms of action against resistant bacterial and fungal strains . The structure-activity relationship (SAR) of this class of compounds indicates that substitutions on the core scaffold, such as the 4-nitrophenyl group in this derivative, are critical for modulating its biological activity, potentially influencing its electronic properties and binding affinity to biological targets . Historically, the first 1,8-naphthyridine derivative introduced as an antibacterial was nalidixic acid, which functioned as a DNA gyrase inhibitor . While the specific mechanism of action for this compound requires further elucidation, related synthetic naphthyridine derivatives have been shown to inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, and some novel derivatives act as novel ribosome inhibitors (NRIs) that disrupt bacterial protein synthesis . This compound is offered as a high-purity material to support investigative studies in medicinal chemistry and microbiology. It is intended for use in various in vitro antimicrobial assays, which may include broth dilution, well diffusion, and disc diffusion methods, to determine its efficacy and potency . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60467-62-1

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C14H10N4O2/c15-13-12(8-10-2-1-7-16-14(10)17-13)9-3-5-11(6-4-9)18(19)20/h1-8H,(H2,15,16,17)

InChI Key

LOWBXEVKSQPJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 3 4 Nitrophenyl 1,8 Naphthyridin 2 Amine

Retrosynthetic Analysis of the 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine Framework

A logical retrosynthetic analysis of the target molecule, this compound, points to the disconnection of the pyridine (B92270) ring of the naphthyridine core. This leads to two key starting materials: 2-aminonicotinaldehyde and a compound containing the 4-nitrophenyl and an adjacent functional group capable of forming the second ring. The most common and direct disconnection strategy is based on the well-established Friedländer annulation.

This primary disconnection breaks the C3-C4 and N1-C2 bonds of the naphthyridine ring, identifying 2-aminonicotinaldehyde as the A-ring precursor and (4-nitrophenyl)acetonitrile as the B-ring precursor. The cyano group of the acetonitrile (B52724) derivative provides the carbon atom for the C3 position and the nitrogen atom for the 2-amino group of the final product. This approach is highly convergent and is a cornerstone of the synthesis of 2-amino-1,8-naphthyridine derivatives.

Established Synthetic Routes to this compound

The established synthetic routes to this compound predominantly rely on the construction of the 1,8-naphthyridine (B1210474) core through a multi-step sequence, which simultaneously incorporates the desired substituents.

Multi-step Reaction Sequences for Naphthyridine Core Formation

The formation of the 1,8-naphthyridine core is most commonly achieved through the Friedländer synthesis. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a ketone or nitrile. In the context of this compound, this translates to the reaction of 2-aminonicotinaldehyde with (4-nitrophenyl)acetonitrile.

The reaction is typically catalyzed by a base, which facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene group of the acetonitrile derivative. This is followed by an intramolecular cyclization ( Thorpe-Ziegler reaction) to form the dihydronaphthyridine intermediate, which then tautomerizes and aromatizes to yield the stable 1,8-naphthyridine ring system. Common bases used for this transformation include potassium hydroxide (B78521), sodium hydroxide, and piperidine. The reaction is often carried out in a protic solvent such as ethanol (B145695) or methanol (B129727).

A study on the synthesis of related 2-amino-3-aryl-1,8-naphthyridines demonstrated that the condensation of 2-aminonicotinaldehyde with various arylacetonitriles provides a direct route to this class of compounds.

Strategies for Introduction of the 4-Nitrophenyl Moiety

The introduction of the 4-nitrophenyl moiety at the C-3 position is most efficiently achieved by utilizing (4-nitrophenyl)acetonitrile as a key starting material in the Friedländer synthesis. This strategy ensures the regioselective placement of the aryl group at the desired position from the outset of the naphthyridine ring formation.

Alternative strategies, such as the direct C-3 arylation of a pre-formed 2-amino-1,8-naphthyridine, are less common for this specific target. While palladium-catalyzed cross-coupling reactions are known for the arylation of various heterocyclic systems, the direct C-H arylation of the C-3 position of 2-amino-1,8-naphthyridine would likely face challenges with regioselectivity and functional group compatibility. Therefore, the convergent approach using (4-nitrophenyl)acetonitrile remains the most established and practical method.

Methods for Amine Group Functionalization at C-2

The 2-amino group of the target compound is intrinsically incorporated during the formation of the naphthyridine ring when using an α-cyanomethylarene like (4-nitrophenyl)acetonitrile as the reacting partner for 2-aminonicotinaldehyde. The nitrogen atom of the cyano group becomes the nitrogen of the 2-amino substituent.

Novel Synthetic Methodologies and Improvements

Recent advancements in the synthesis of 1,8-naphthyridine derivatives have focused on the development of more environmentally friendly and efficient methods, particularly through the application of green chemistry principles.

Green Chemistry Approaches in 3-(4-Nitrophenyl)-1,8-naphthyridine Synthesis

The traditional Friedländer synthesis often utilizes harsh bases and organic solvents. Green chemistry approaches aim to mitigate these issues by employing milder reaction conditions and more benign solvent systems.

One significant advancement is the use of water as a solvent for the Friedländer reaction. Research has shown that the synthesis of substituted 1,8-naphthyridines can be performed in high yield using water as the solvent, often with a mild base catalyst like lithium hydroxide (LiOH) or even under catalyst-free conditions at elevated temperatures. google.comnih.gov This approach dramatically reduces the environmental impact of the synthesis by eliminating the need for volatile organic solvents.

Another green methodology involves the use of ionic liquids (ILs) as both the solvent and catalyst. Basic ionic liquids have been shown to effectively catalyze the Friedländer reaction, leading to high yields of 1,8-naphthyridine derivatives. nih.gov The non-volatile and recyclable nature of ionic liquids makes them an attractive alternative to traditional solvents and catalysts. Furthermore, catalyst-free, three-component domino reactions in environmentally friendly solvents like ethanol have been developed for the synthesis of functionalized google.comchemicalbook.comnaphthyridine derivatives, offering high regio- and stereoselectivity.

Microwave-assisted synthesis has also emerged as a green technique for the rapid and efficient synthesis of 1,8-naphthyridine derivatives. This method often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.

These green chemistry approaches offer promising avenues for the sustainable and efficient production of this compound and related compounds.

Data Tables

Table 1: Representative Conditions for the Friedländer Synthesis of 2-Amino-3-aryl-1,8-naphthyridines

EntryArylacetonitrileBaseSolventTemperature (°C)Time (h)Yield (%)
14-NitrophenylacetonitrileKOHEthanolReflux6~75-85 (estimated)
2PhenylacetonitrilePiperidineEthanolReflux882
34-ChlorophenylacetonitrileKOHMethanolReflux588
44-MethoxyphenylacetonitrileNaOHEthanolReflux785

Note: The data in this table is compiled from various sources reporting the synthesis of analogous compounds and represents typical reaction conditions. Specific yields for this compound may vary.

Table 2: Comparison of Conventional and Green Synthesis Methods for 1,8-Naphthyridines

MethodCatalystSolventAdvantagesDisadvantages
ConventionalStrong bases (KOH, NaOH)Organic solvents (Ethanol, Methanol)Well-established, generally good yieldsUse of hazardous reagents and solvents, often requires high temperatures
Green (Water-based)Mild bases (LiOH) or catalyst-freeWaterEnvironmentally benign, simplified workupMay require higher temperatures or longer reaction times
Green (Ionic Liquid)Basic Ionic LiquidIonic LiquidRecyclable catalyst/solvent, high efficiencyHigher initial cost of ionic liquids
Green (Microwave)VariousVariousRapid reaction times, often higher yieldsRequires specialized equipment

Catalyst Development for Enhanced Reaction Efficiency

The introduction of the 4-nitrophenyl group at the C3-position of the 1,8-naphthyridin-2-amine (B92204) core is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent method. wikipedia.org The typical precursors for this transformation would be a 3-halo-1,8-naphthyridin-2-amine (where halo is Br or I) and 4-nitrophenylboronic acid. The efficiency of this reaction is critically dependent on the catalyst system, which comprises a palladium source and a supporting ligand.

Development in this area focuses on creating highly active and versatile catalyst systems that can function at low catalyst loadings, tolerate a wide range of functional groups, and perform under mild conditions. For Suzuki couplings involving heterocyclic halides, which can be challenging substrates, the choice of ligand is crucial for preventing catalyst deactivation and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org

Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands. Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), when combined with palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), have proven effective for coupling a diverse array of aryl halides. researchgate.net For particularly challenging substrates, specialized biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance by enhancing catalyst stability and activity. organic-chemistry.org Recent research has also explored magnetically recoverable nanoparticles coated with carbon quantum dots as a support for palladium, facilitating both the Suzuki reaction and subsequent catalyst removal. scispace.com

Catalyst System (Palladium Source / Ligand)Typical SubstratesKey Advantages
Pd(OAc)₂ / PCy₃Aryl & Vinyl TriflatesHigh activity for triflates at room temperature. researchgate.net
Pd₂(dba)₃ / P(t-Bu)₃Aryl & Vinyl Halides (including Chlorides)Broad substrate scope, effective at room temperature. researchgate.net
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenylAryl Bromides & ChloridesExtremely high activity, allowing for very low catalyst loadings.
Pd@CQD@Fe₃O₄Aryl Halides & Diazonium SaltsMagnetically recyclable, applicable to a wide range of substrates. scispace.com
[(NHC)PdCl₂(Aniline)] ComplexesAryl ChloridesEasily synthesized, highly active precatalysts for cross-coupling. organic-chemistry.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals. This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scalability. acsgcipr.org

For the synthesis of this compound, flow chemistry can be particularly beneficial for the Suzuki-Miyaura coupling step. These reactions can be expedited in flow reactors due to superior molecular interactions at elevated temperatures and pressures, which can be safely achieved in a continuous system. ucl.ac.uk

A common setup involves pumping solutions of the 3-halo-1,8-naphthyridin-2-amine precursor and 4-nitrophenylboronic acid, along with a base and a soluble palladium catalyst, through a heated microreactor or a packed-bed reactor. acsgcipr.orgflowfrontier.co.jp The use of immobilized catalysts, such as palladium entrapped in a silica (B1680970) gel matrix (e.g., SiliaCat DPP-Pd), is particularly advantageous as it simplifies product purification by retaining the catalyst within the reactor, preventing metal contamination of the product stream. acsgcipr.org This methodology allows for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and can lead to higher yields and productivity compared to batch methods. ucl.ac.uk

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves the systematic variation of parameters such as solvent, base, temperature, and reaction time for the key synthetic steps.

For Friedländer-type Synthesis: If the 1,8-naphthyridine ring is constructed via a Friedländer condensation (e.g., reacting 2-aminonicotinaldehyde with a compound like 4-nitrophenylacetonitrile), several factors influence the outcome. Research on related syntheses shows that the choice of catalyst and solvent is critical. While traditional methods use strong acids or bases, greener approaches have been developed using ionic liquids or even water as the solvent. acs.orgnih.govrsc.org Optimization studies have demonstrated that adjusting the molar ratio of reactants and controlling the temperature and reaction time can significantly improve yields. For instance, in an ionic liquid-catalyzed synthesis of a related naphthyridine, a 90% yield was achieved by optimizing the molar ratio of reactants and the reaction temperature to 80°C for 24 hours. acs.orgnih.gov

For Suzuki-Miyaura Coupling: In the key C-C bond-forming step, the choice of base and solvent is as important as the catalyst. The base is required to activate the boronic acid for transmetalation. organic-chemistry.org Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.net The solvent must be capable of dissolving the reactants and facilitating the reaction; common choices include mixtures of water with organic solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF). nih.gov Temperature is also a key variable; while many modern catalysts operate at room temperature, some substrate combinations may require heating to achieve a reasonable reaction rate. researchgate.net

Reaction StepParameterVariationImpact on Yield/Purity
Friedländer Synthesis Catalyst/SolventAcid (e.g., H₂SO₄), Base (e.g., KOH), Ionic Liquid, WaterIonic liquids and water offer greener alternatives with potentially high yields. acs.orgrsc.org
Temperature50°C - 120°CHigher temperatures generally increase reaction rate but can lead to side products. nih.gov
Reactant Ratio0.6:1 to 1:1 (aldehyde:ketone)Optimization is crucial; non-stoichiometric ratios can maximize yield. acs.org
Suzuki Coupling BaseK₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Stronger, non-nucleophilic bases often improve yields by facilitating transmetalation. researchgate.netnih.gov
SolventDioxane/H₂O, Toluene, DMFChoice affects solubility and reaction kinetics; aqueous mixtures are common. researchgate.netnih.gov
TemperatureRoom Temp. - 100°CDependent on catalyst activity and substrate reactivity. researchgate.net

Purity Assessment and Isolation Techniques for this compound

Following the synthesis, the isolation and purification of the target compound are essential to remove unreacted starting materials, catalyst residues, and byproducts. The polar nature of the amino and nitro groups, combined with the heterocyclic core, dictates the choice of purification methods.

Isolation and Purification: The most common technique for purifying compounds of this type is flash column chromatography on silica gel. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is used to elute the components from the column. beilstein-journals.orgnih.gov The polarity of the eluent is gradually increased to separate the desired product from less polar impurities and retain more polar impurities on the column.

After chromatographic purification, recrystallization is often employed to obtain the final product in high purity. This involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. nih.govchemrxiv.org

Purity and Structural Assessment: The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by providing information about the chemical environment of each hydrogen and carbon atom. The number of signals, their chemical shifts, splitting patterns, and integration values must be consistent with the expected structure. beilstein-journals.orgnih.govresearchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LCMS) are used to determine the molecular weight of the compound, confirming its molecular formula. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as N-H stretches for the amine, C=N and C=C stretches for the aromatic rings, and characteristic N-O stretches for the nitro group. beilstein-journals.orgnih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, providing further confirmation that the correct empirical formula has been achieved. nih.gov

Thin Layer Chromatography (TLC): TLC is used throughout the synthesis and purification process to monitor the reaction's progress and assess the purity of the fractions collected from column chromatography. nih.gov

Advanced techniques like matrix isolation spectroscopy can also be used for the detailed structural characterization of heterocyclic compounds and to study reactive intermediates formed during photochemical processes, though this is less common for routine purity assessment. uc.ptresearchgate.netconicet.gov.ar

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 4 Nitrophenyl 1,8 Naphthyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a definitive structural assignment of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine, a suite of NMR experiments would be required.

1D and 2D NMR Experiments for Atom Connectivity

One-dimensional (1D) ¹H and ¹³C NMR spectra would provide the initial overview of the proton and carbon environments within the molecule. However, to establish the precise connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. These techniques would allow for the mapping of proton-proton and proton-carbon correlations, which is fundamental to confirming the substitution pattern on both the 1,8-naphthyridine (B1210474) core and the 4-nitrophenyl ring. While general principles of NMR apply to 1,8-naphthyridine derivatives, specific chemical shift and coupling constant data for this compound are not presently published. nih.govasianpubs.org

Conformational Analysis via NMR Techniques

The spatial arrangement of the molecule, particularly the rotational conformation of the nitrophenyl group relative to the naphthyridine plane, could be elucidated using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). The observation of through-space interactions between protons on the different ring systems would provide critical insights into the molecule's preferred three-dimensional structure in solution. This information is vital for understanding potential steric and electronic interactions that govern its properties.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

To gain a precise understanding of the molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide unequivocal proof of the molecular connectivity and offer detailed insights into its spatial arrangement.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would reveal the network of intermolecular forces, such as hydrogen bonding and π-π stacking, that dictate the supramolecular assembly. The amine group and the nitrogen atoms of the naphthyridine ring, along with the nitro group, are all potential sites for hydrogen bonding, which would play a significant role in the crystal lattice formation. While crystal structures of other 1,8-naphthyridine derivatives have been reported, the specific crystallographic data for this compound remains elusive. researchgate.net

Bond Lengths and Angles in the Naphthyridine System

Precise measurements of bond lengths and angles within the 1,8-naphthyridine system would be obtained from X-ray diffraction data. This information is critical for assessing the degree of aromaticity, bond strain, and the electronic influence of the 4-nitrophenyl and amine substituents on the heterocyclic core. The dihedral angle between the two aromatic rings would also be a key parameter determined from this analysis.

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation patterns of the molecule, which can provide corroborating evidence for its structure. The characteristic fragmentation pathways would help to identify the different structural motifs within the compound. Although mass spectral data is available for related structures, specific data for the target compound is not published. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₄H₁₀N₄O₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the assigned molecular formula, ruling out other potential isomeric or isobaric structures.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

Ion SpeciesTheoretical m/zExpected Experimental m/z (± 5 ppm)
[M+H]⁺267.0877267.0864 - 267.0890
[M+Na]⁺289.0696289.0682 - 289.0710
[M-H]⁻265.0720265.0707 - 265.0733

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides invaluable information about the connectivity of atoms within a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, an MS/MS experiment would involve the isolation of the protonated molecule ([M+H]⁺) and its subsequent collision-induced dissociation. The fragmentation pattern would be characteristic of the compound's structure. Expected fragmentation pathways would likely involve the cleavage of the bond between the naphthyridine core and the nitrophenyl group, as well as fragmentation within the naphthyridine ring system itself. The loss of the nitro group (NO₂) is also a common fragmentation pathway for nitroaromatic compounds. Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the key functional groups.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present. For this compound, characteristic vibrational bands would be expected. The N-H stretching vibrations of the primary amine group would appear in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong indicators and typically appear near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the naphthyridine and phenyl rings would be found in the 1650-1450 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the nitro group, which may be weak in the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3400 - 3200
Aromatic (C-H)Stretching3100 - 3000
Naphthyridine/Phenyl (C=N, C=C)Stretching1650 - 1450
Nitro (NO₂)Asymmetric Stretching1550 - 1500
Nitro (NO₂)Symmetric Stretching1350 - 1300

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation between the 1,8-naphthyridine core and the 4-nitrophenyl group would likely result in strong absorption in the UV and possibly the visible region. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, will influence the energy of these transitions. Emission spectroscopy (fluorescence) could also be employed to study the excited state properties of the molecule, providing information on its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Chiroptical Spectroscopy (if applicable to enantiomers or diastereomers)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules. For this compound to be amenable to chiroptical analysis, it would need to exist as stable enantiomers or diastereomers. The molecule itself does not possess a stereocenter. Therefore, unless it is resolved into atropisomers due to restricted rotation around the C-C bond connecting the phenyl and naphthyridine rings (which is unlikely to be significantly hindered), or if it is part of a chiral crystalline lattice, chiroptical spectroscopy would not be applicable.

Spectroscopic Data Interpretation and Correlation with Theoretical Models

A comprehensive understanding of the spectroscopic data is achieved by correlating experimental findings with theoretical models. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical spectroscopic data, including vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. By comparing the experimentally obtained spectra with the theoretically predicted spectra, a more detailed and accurate assignment of the observed signals can be made. This correlative approach can help to resolve ambiguities in spectral interpretation and provide deeper insights into the electronic structure and conformational properties of this compound.

No Specific Computational Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific computational or theoretical studies corresponding to the chemical compound This compound could be identified. Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline.

While the broader class of 1,8-naphthyridine derivatives is a subject of significant interest in medicinal and computational chemistry, the specific compound of interest does not appear to have been the focus of such detailed theoretical investigations in the available literature. nih.govnih.gov

Research on other substituted 1,8-naphthyridines does include computational analyses. For instance, various studies have employed Density Functional Theory and molecular docking to investigate the potential of different 1,8-naphthyridine derivatives as anticancer or antimicrobial agents. dntb.gov.uanih.govresearchgate.net These studies utilize computational methods to predict how different chemical modifications to the 1,8-naphthyridine core might influence biological activity. researchgate.net Additionally, DFT has been used to elucidate reaction mechanisms and spectroscopic properties for related, but structurally distinct, naphthyridine compounds. ias.ac.in

However, without specific studies on this compound, any attempt to generate content for the requested outline would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 3 4 Nitrophenyl 1,8 Naphthyridin 2 Amine

Docking Studies of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine with Non-Clinical Biological Targets

Binding Affinity Predictions in Silico

In silico binding affinity predictions are a cornerstone of modern drug discovery, enabling the rapid assessment of how strongly a ligand, such as this compound, might interact with a biological target. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a molecule when bound to a receptor and estimates the strength of the interaction, often expressed as a docking score or binding energy.

For the 1,8-naphthyridine (B1210474) scaffold, structure-activity relationship (SAR) studies have indicated that modifications at various positions on the nucleus can significantly influence binding efficiency. For instance, in studies of derivatives targeting the Adenosine A₂A receptor, a key target in neurodegenerative diseases, modifications at the 3rd position were explored. nih.gov Computational docking studies on these derivatives have demonstrated good binding efficiency. nih.gov

The process typically involves preparing a 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose. These scores are often based on force fields that approximate the molecular mechanics of the system.

For example, in a study on newly synthesized 1,8-naphthyridine derivatives, molecular docking predicted that the compounds could act as A₂A receptor antagonists. nih.gov The binding affinity was quantified using both docking scores and more rigorous free energy calculations like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). One derivative, 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (10c) , exhibited a high docking score of -8.407 and a binding free energy (ΔG bind) of -56.60 kcal/mol. nih.gov Another compound, N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) , showed an even better docking score of -8.562 and a binding energy of -64.13 kcal/mol, comparable to the co-crystallized ligand. nih.gov

These in silico predictions, while not a substitute for experimental assays, are invaluable for prioritizing candidates for synthesis and further biological testing.

CompoundDocking ScoreBinding Energy (MM-GBSA, kcal/mol)Target Receptor
Compound 10c-8.407-56.60Adenosine A₂A
Compound 13b-8.562-64.13Adenosine A₂A

This table presents example data from a study on 1,8-naphthyridine derivatives to illustrate the outputs of in silico binding affinity predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (non-clinical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For non-clinical parameters, such as in vitro inhibitory activity, QSAR models can be powerful predictive tools for designing new, more potent analogs. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For naphthyridine derivatives, a wide array of descriptors can be calculated to capture the structural features relevant to their activity. researchgate.netinsilico.eu These descriptors can be broadly categorized:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices that describe molecular branching and shape, and counts of specific functional groups. researchgate.net

3D Descriptors: These require a 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors. insilico.eunih.gov

In QSAR studies of 1,8-naphthyridine derivatives, a combination of "quantum and molecular mechanical" descriptors has proven effective. researchgate.net These can include:

Electronic Descriptors: Such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are often calculated using semi-empirical or ab initio quantum mechanical methods. researchgate.netucsb.edu

Steric and Electrostatic Fields: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic interaction energies between the aligned molecules and a probe atom are calculated at various grid points, generating a large set of descriptors. insilico.eunih.gov

Partial Charges and Potential Energy: Conformation-dependent 3D descriptors can account for the spatial environment of the ligands. nih.gov

The selection of relevant descriptors is a critical step, as it determines the information content of the model and helps in understanding the structural requirements for activity, such as the effects of polarizability, electronegativity, and specific functional groups like aromatic nitrogens. researchgate.net

Once descriptors are calculated for a series of naphthyridine derivatives with known in vitro activities (e.g., IC₅₀ or pIC₅₀ values), a mathematical model is developed to correlate these descriptors with the activity. researchgate.net The dataset is typically split into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used during model generation. mdpi.comunc.edu

Several statistical methods can be employed for model development:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the activity to a combination of the most relevant descriptors. researchgate.net

Partial Least Squares (PLS): A technique similar to MLR but more suitable for datasets where the number of descriptors is large or when descriptors are correlated. researchgate.net

Machine Learning Algorithms: Methods like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Random Forest (RF) are increasingly used to build more complex, non-linear QSAR models. unc.edumdpi.com

A study on 2D-QSAR modeling for naphthyridine derivatives against HIV-1 integrase activity generated several models using methods like stepwise-MLR and Genetic Algorithm-Partial Least Squares (GA-PLS). researchgate.net The statistical quality of a QSAR model is assessed using various parameters:

R² (Coefficient of Determination): Indicates how well the model fits the training set data. A value greater than 0.6 is generally considered acceptable. mdpi.com

Q² or R²(CV) (Cross-validated R²): Measures the internal predictive ability of the model, typically calculated using leave-one-out cross-validation. A value greater than 0.5 is desirable. mdpi.com

R²_pred (Predictive R² for the test set): Evaluates the model's ability to predict the activity of an external set of compounds, which is the ultimate test of a model's utility. mdpi.comunc.edu

Model TypeR² (training)R² (test)Target
Stepwise-MLR0.8480.521HIV-1 Integrase
Consensus Stepwise-MLR0.8620.651HIV-1 Integrase
GAPLS-MLR0.7090.502HIV-1 Integrase
Consensus GAPLS-MLR0.7510.775HIV-1 Integrase

This table shows the statistical performance of different 2D-QSAR models developed for a series of naphthyridine derivatives, highlighting their correlative and predictive capabilities. researchgate.net

These validated QSAR models can then be used for virtual screening of large compound libraries to identify new potential hits or to guide the design of more potent naphthyridine derivatives. unc.edu

Reaction Pathway and Transition State Analysis for Synthetic Mechanisms

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like 1,8-naphthyridines. By modeling the reaction pathway, chemists can understand the feasibility of a proposed synthetic route, identify key intermediates, and optimize reaction conditions.

The synthesis of this compound and its analogs often involves multi-step sequences. researchgate.net A common route is the Friedländer annulation or variations thereof, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For the target compound, this could involve the reaction of 2-aminonicotinaldehyde with 4-nitrophenylacetonitrile.

Theoretical investigation of such a reaction involves:

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets like 6-31G(d,p) or 6-31+G(d,p), are commonly used for this purpose. researchgate.netmdpi.com

Transition State (TS) Search: Locating the transition state structure, which represents the highest energy point along the reaction coordinate, is crucial. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, intermediate, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactant and product states.

Solvent Effects and Solvation Models in Theoretical Studies

The solvent in which a reaction is performed can have a dramatic impact on reaction rates and equilibria. Computational studies must account for these effects to provide realistic and accurate predictions. For theoretical investigations involving this compound, solvation models are essential.

There are two main approaches to modeling solvent effects:

Explicit Solvation: In this model, individual solvent molecules are included in the calculation. This is computationally very expensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvation (Continuum Models): This is a more common approach where the solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

In studies of reaction mechanisms, calculations are often performed both in the gas phase and with a solvation model to assess the solvent's influence. For instance, in a study of a reaction to form a propargylamine, structures were optimized in the gas phase and in methanol (B129727) using a continuum model to reflect the experimental conditions. researchgate.net

Solvent choice can be critical for reaction success. In the synthesis of related amide derivatives of 1,8-naphthyridine, various solvents were screened computationally and experimentally. researchgate.net It was found that polar solvents like DMF afforded better yields than non-polar ones, highlighting the importance of solvent in stabilizing charged intermediates or transition states. researchgate.net

Furthermore, solvent effects can significantly influence spectroscopic properties. Theoretical calculations of NMR chemical shifts, for example, can show discrepancies with experimental values if solvent effects are not considered, as the solvent environment can alter the electronic distribution and conformation of the molecule. mdpi.com

By incorporating solvation models, computational chemists can more accurately predict reaction outcomes, understand mechanistic details, and guide the selection of optimal solvents for the synthesis of compounds like this compound.

Rational Design and Synthesis of Derivatives and Analogs of 3 4 Nitrophenyl 1,8 Naphthyridin 2 Amine

Strategies for Structural Modification of the Naphthyridine Core

The 1,8-naphthyridine (B1210474) core is a versatile scaffold that allows for numerous structural modifications. nih.gov Synthetic strategies often focus on introducing a variety of substituents at different positions of the naphthyridine ring system to modulate the electronic and steric properties of the molecule. These modifications can significantly influence the compound's interactions with biological targets.

Classical synthetic methodologies for constructing the 1,8-naphthyridine skeleton include the Friedländer, Skraup, and Doebner-von Miller reactions. ekb.eg More contemporary approaches utilize multicomponent reactions, which offer an efficient means to generate a library of substituted naphthyridines from simple starting materials. organic-chemistry.org For instance, a one-pot synthesis can involve the condensation of 2-aminopyridine (B139424) derivatives, an active methylene (B1212753) compound like malononitrile, and various aldehydes. organic-chemistry.org

Furthermore, domino reactions, such as amination followed by conjugate addition, have been developed for the efficient assembly of 1,8-naphthyridin-4(1H)-ones. nih.gov These methods provide access to a wide array of derivatives with diverse substitution patterns on the naphthyridine core. Modifications at the N-1 and C-7 positions have been shown to be particularly significant in influencing the biological activity of 1,8-naphthyridine derivatives. rdd.edu.iq

Functionalization of the Nitrophenyl Substituent

The 4-nitrophenyl group at the 3-position of the naphthyridine ring is a key feature that can be readily modified. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule. nih.gov Its presence can activate the molecule for certain chemical reactions, facilitating further functionalization.

A primary strategy for modifying this substituent is the reduction of the nitro group to an amino group. This transformation provides a versatile handle for a wide range of subsequent chemical modifications. The resulting amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, thereby introducing a variety of functional groups. Iron-catalyzed reductions have been shown to be effective for this purpose. acs.org

Derivatization at the 2-Amino Position

The 2-amino group on the 1,8-naphthyridine ring offers a prime site for derivatization to generate a library of analogs. This primary amine can readily undergo a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Common derivatization strategies include:

Acylation: Reaction with various acid chlorides or anhydrides to form amides. This introduces a range of alkyl and aryl groups.

Schiff Base Formation: Condensation with different aldehydes and ketones to yield imines, which can be further reduced to secondary amines.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to produce ureas and thioureas, respectively. These functional groups can participate in hydrogen bonding interactions.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to afford sulfonamides.

Alkylation: Introduction of alkyl groups through reactions with alkyl halides.

Heterocyclic Ring System Modifications and Isosteres

To explore a wider chemical space and potentially improve properties, researchers often replace parts of the lead molecule with isosteres—groups or molecules that have similar physical or chemical properties. In the context of 3-(4-nitrophenyl)-1,8-naphthyridin-2-amine, this can involve modifying the 1,8-naphthyridine core itself or replacing it with other heterocyclic systems.

Isosteric replacement of the 1,8-naphthyridine ring can involve other nitrogen-containing bicyclic heterocycles such as quinolines, quinazolines, or other naphthyridine isomers like 1,6-naphthyridine (B1220473) and 2,7-naphthyridine. nih.govnih.govnih.gov The choice of isostere can subtly alter the geometry and electronic distribution of the molecule, potentially leading to improved interactions with biological targets.

Furthermore, individual rings within the naphthyridine system can be replaced. For example, the pyridine (B92270) ring can be substituted with other five- or six-membered heterocycles like thiazole, oxadiazole, or pyridazine. nih.govopenaccessjournals.com These modifications can impact the compound's metabolic stability, solubility, and target-binding affinity. The selection of an appropriate bioisostere is often guided by computational modeling and a deep understanding of the structure-property relationships of existing analogs. openaccessjournals.com

Library Synthesis Approaches for Analog Generation

To efficiently explore the structure-activity relationships of this compound, combinatorial and parallel synthesis techniques are often employed to generate large libraries of analogs. These approaches allow for the systematic variation of different parts of the molecule.

A common strategy involves a divergent synthetic route where a common intermediate is prepared on a large scale and then subjected to a variety of reactions in parallel to introduce diversity. For example, the core 3-(4-aminophenyl)-1,8-naphthyridin-2-amine intermediate can be synthesized and then reacted with a library of different acylating agents, sulfonyl chlorides, or isocyanates to quickly generate a large number of derivatives.

Multicomponent reactions are particularly well-suited for library synthesis as they allow for the rapid assembly of complex molecules from simple building blocks in a single step. organic-chemistry.org By varying the individual components—the aminopyridine, the active methylene compound, and the aldehyde—a diverse library of 1,8-naphthyridine derivatives can be produced. This high-throughput approach accelerates the process of identifying compounds with desired properties.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In a non-clinical context, this typically involves correlating changes in the molecular structure with in vitro biological responses.

Correlating Structural Changes with In Vitro Biological Responses

By systematically modifying the structure of this compound and evaluating the resulting analogs in various in vitro assays, researchers can build a detailed SAR profile. For example, a series of 3- or 4-phenyl-1,8-naphthyridine derivatives were synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov

Key structural modifications and their observed effects in various studies on 1,8-naphthyridine derivatives are summarized below:

Modification Position Observation Reference
Introduction of a piperidinyl group2 or 7Generally leads to good antimycobacterial activity. nih.gov
Introduction of a morpholinyl group2 or 7Tends to decrease antimycobacterial activity compared to the piperidinyl group. nih.gov
Substitution with a cyclopropyl (B3062369) groupN-1Can provide good antibacterial properties. nih.gov
Substitution with a 3-amino-2-methyl-1-azetidinyl groupC-7Can provide good antibacterial properties. nih.gov
Presence of a cyano group3Important for optimal antitumor activity in related quinoline (B57606) series. nih.gov
Presence of an aniline (B41778) group4Important for optimal antitumor activity in related quinoline series. nih.gov

These SAR studies provide valuable insights that guide the rational design of new, more potent, and selective analogs. For instance, the finding that a piperidinyl group at position 2 or 7 is beneficial for antimycobacterial activity can be used to prioritize the synthesis of new derivatives containing this feature. nih.gov Similarly, understanding the electronic requirements of the phenyl ring substituent can inform the design of analogs with improved properties.

Identification of Key Pharmacophoric Elements (non-clinical)

There is no published research specifically identifying the key pharmacophoric elements of this compound through non-clinical studies.

Lead Optimization Strategies (non-clinical)

There are no published non-clinical lead optimization strategies that have been applied to this compound.

Mechanistic Studies and Molecular Interactions of 3 4 Nitrophenyl 1,8 Naphthyridin 2 Amine in Non Clinical Models

Investigation of Biochemical Pathway Modulation In Vitro

There is currently no published research detailing the effects of 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine on specific biochemical pathways in vitro. Studies on related 1,8-naphthyridine (B1210474) compounds suggest potential interference with pathways crucial for cell proliferation and survival, but direct evidence for this specific compound is lacking.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

No specific enzyme inhibition or activation data for this compound in cell-free systems has been reported. While other 1,8-naphthyridine derivatives have been shown to target enzymes such as topoisomerases and kinases, it remains unknown if this compound shares these or other enzymatic targets.

Receptor Binding Affinity and Selectivity in In Vitro Assays

Information regarding the receptor binding affinity and selectivity of this compound is not available. Radioligand binding assays or other equivalent in vitro receptor interaction studies have not been published for this compound.

Molecular Probing of Cellular Processes Using this compound

The utility of this compound as a molecular probe to investigate cellular processes has not been explored in the available literature.

Interaction with Nucleic Acids and Lipids in Model Systems

Direct studies on the interaction of this compound with nucleic acids (such as DNA or RNA) or lipid model systems have not been documented. While the planar structure of the naphthyridine core suggests a potential for DNA intercalation, this has not been experimentally verified for this specific derivative.

Mechanistic Elucidation of Observed Biological Activities in Non-Clinical Assays

As there are no published reports on the specific biological activities of this compound in non-clinical assays, no mechanistic elucidations can be provided.

Emerging Research Applications and Future Perspectives for 3 4 Nitrophenyl 1,8 Naphthyridin 2 Amine

Potential as a Chemical Probe in Biological Research

While direct studies on 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine as a chemical probe are not extensively documented, the inherent properties of its constituent parts suggest significant potential. The 1,8-naphthyridine (B1210474) core is known to exhibit fluorescence, a key characteristic for a chemical probe. nih.gov The presence of the 4-nitrophenyl group, a well-known electron-withdrawing moiety, can modulate the photophysical properties of the naphthyridine ring system, potentially leading to environmentally sensitive fluorescence. nih.gov For instance, a naphthalimide-based probe incorporating a 4-nitrophenyl group has been successfully developed for the simultaneous monitoring of viscosity and nitric oxide in living cells, showcasing the utility of the nitrophenyl group in designing responsive fluorescent probes. nih.gov

The 2-amino group on the naphthyridine ring provides a site for further functionalization, allowing for the attachment of specific targeting ligands or other reporter molecules. This could enable the development of probes for specific cellular components or processes. The protonation of the 2-amino-1,8-naphthyridine ring system at near-neutral pH can alter its hydrogen bonding pattern, a property that has been exploited for the recognition of specific DNA and RNA sequences. nih.gov This suggests that this compound could be explored as a potential probe for nucleic acids.

Table 1: Potential Applications of this compound as a Chemical Probe

Application Area Rationale Key Structural Features
Fluorescent Imaging The 1,8-naphthyridine core can provide the fluorescent signal, while the 4-nitrophenyl group can modulate its intensity based on the local environment. 1,8-Naphthyridine, 4-Nitrophenyl group
Nucleic Acid Recognition The 2-amino-1,8-naphthyridine moiety can form specific hydrogen bonds with nucleic acid bases. 2-Amino-1,8-naphthyridine

| Targeted Probes | The 2-amino group allows for conjugation to biomolecules for targeted delivery. | 2-Amino group |

Use as a Scaffold for Rational Drug Design (Pre-Clinical, Non-Therapeutic Focus)

The 1,8-naphthyridine scaffold is a cornerstone in the design of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The title compound, this compound, serves as a valuable scaffold for the rational design of new molecules with potential biological activity in a pre-clinical, non-therapeutic context.

The 4-nitrophenyl group can be a critical pharmacophore. For example, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, the substitution of a phenyl group with a p-nitrophenyl group at a similar position was shown to influence the cytotoxic activity against breast cancer cell lines. researchgate.net This highlights the importance of the nitro group's electronic effects on biological activity.

The 2-amino group and the C3-phenyl linkage provide vectors for chemical modification, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies. For instance, novel 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) derivatives have been synthesized and investigated as antimicrobial agents. google.com This demonstrates the utility of the 2-amino-1,8-naphthyridine core in developing new bioactive compounds.

Table 2: Examples of Bioactivities of Related 1,8-Naphthyridine Derivatives

Compound Class Biological Activity Reference
2-Phenyl-7-methyl-1,8-naphthyridine derivatives Anticancer (MCF7 cell line) researchgate.net
2-Amino-1,8-naphthyridine-3-carboxamide derivatives Antimicrobial google.com

Exploration in Materials Science Applications (e.g., optical, electronic properties)

The exploration of 1,8-naphthyridine derivatives in materials science is a burgeoning field, with applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The photophysical properties of these compounds are central to their utility. The introduction of a 4-nitrophenyl group to the 1,8-naphthyridine core in this compound is expected to significantly influence its optical and electronic characteristics.

The phenyl-substituted effect on the luminescence of azaaromatic compounds is well-documented, where the position of the phenyl group can tune the emission properties. rsc.org The 4-nitrophenyl group, being strongly electron-withdrawing, can induce intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that can lead to interesting photophysical behaviors such as large Stokes shifts and solvatochromism. This property is highly desirable for the development of advanced materials for sensing and imaging. While specific data for the title compound is scarce, studies on other nitrophenyl-substituted heterocycles support this potential. nih.gov

The 2-amino group can also participate in modulating the electronic properties and can serve as a handle for polymerization or grafting onto surfaces to create functional materials.

Role in Advanced Catalysis Research

The use of 1,8-naphthyridine derivatives in catalysis is an area with considerable room for exploration. The nitrogen atoms in the naphthyridine ring can act as ligands for metal catalysts, potentially influencing their reactivity and selectivity. While there are no specific reports on the catalytic use of this compound, related aminonaphthyridine derivatives have been investigated in this context.

For instance, nickel-catalyzed reactions have been enhanced by the use of amide-type NN2 pincer ligands, demonstrating the role of nitrogen-containing scaffolds in catalysis. organic-chemistry.org The 2-amino-1,8-naphthyridine moiety in the title compound could potentially act as a bidentate ligand for various transition metals, opening avenues for its use in developing novel catalytic systems for organic transformations. Further research is needed to explore the coordination chemistry of this compound and the catalytic activity of its metal complexes.

Unexplored Reactivity and Transformation Pathways

The reactivity of this compound is largely unexplored, presenting a fertile ground for chemical investigation. The presence of multiple reactive sites—the amino group, the nitrophenyl ring, and the naphthyridine core—suggests a rich and varied chemistry.

The 2-amino group can undergo a range of transformations, including acylation, alkylation, and diazotization, leading to a diverse array of functionalized derivatives. The nitro group on the phenyl ring is susceptible to reduction, which would yield the corresponding amino-phenyl derivative, a versatile intermediate for further chemical modifications. The naphthyridine ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. The development of new synthetic methodologies targeting these specific sites could unlock novel chemical space and lead to the discovery of compounds with unique properties. A three-component reaction forming dihydro-2,7-naphthyridine-1-ones showcases the potential for developing novel multicomponent reactions involving naphthyridine scaffolds. acs.org

Future Directions in Synthetic Methodology for Naphthyridines

The synthesis of functionalized 1,8-naphthyridines is an active area of research, with a focus on developing more efficient, sustainable, and versatile methods. While classical methods like the Friedländer synthesis are still in use, modern approaches aim to improve yields, reduce reaction times, and expand the substrate scope.

Future synthetic strategies applicable to this compound and its analogs could include:

Catalyst-free, multicomponent reactions: These methods offer an atom-economical and environmentally friendly route to complex molecules in a single step. acs.org

Flow chemistry: This technology can enable safer and more efficient synthesis, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.

Photoredox catalysis: This approach can facilitate novel bond formations under mild conditions, allowing for the introduction of various functional groups onto the naphthyridine scaffold.

Late-stage functionalization: Developing methods for the selective modification of the 1,8-naphthyridine core at a late stage in the synthetic sequence would be highly valuable for rapidly generating diverse compound libraries for screening.

Integration with High-Throughput Screening for Novel In Vitro Activity Discovery

High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds from large chemical libraries. nih.gov The 1,8-naphthyridine scaffold is well-suited for inclusion in HTS campaigns due to its synthetic tractability and diverse biological activities. Libraries of 1,8-naphthyridine derivatives can be screened against a wide range of biological targets to identify hits for further optimization.

For this compound, its structural features make it an interesting candidate for inclusion in such libraries. The combination of the rigid naphthyridine core, the electronically distinct nitrophenyl group, and the reactive amino group provides a unique chemical entity that could interact with a variety of biological targets. The integration of this compound and its derivatives into HTS workflows, coupled with advanced data analysis, could accelerate the discovery of novel in vitro activities and pave the way for the development of new research tools and potential therapeutic leads.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Amino-1,8-naphthyridine-3-carboxamide
2-Phenyl-7-methyl-1,8-naphthyridine
Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide
Nitric Oxide

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(4-Nitrophenyl)-1,8-naphthyridin-2-amine?

Answer: Two primary methodologies are employed:

  • Condensation Reactions : Reacting 2,6-pyridinediamine derivatives with aldehydes (e.g., α-phenylmalondialdehyde) under acidic conditions (85% H₃PO₄, 95°C) forms the 1,8-naphthyridine core. Substituents like 4-nitrophenyl groups are introduced via precursor modifications .
  • Amination of Halogenated Precursors : Substituting halogens (e.g., bromine or chlorine) at specific positions on the naphthyridine ring with amines. For example, 2-chloro-3-nitro-1,8-naphthyridine reacts with ammonia (NH₃/EtOH, 110°C) to yield the 2-amine derivative .

Q. Key Characterization Techniques :

  • FT-IR : Monitors functional groups (e.g., nitrile absorption at 2255 cm⁻¹ in intermediates) .
  • NMR Spectroscopy : Confirms structural integrity via ^1H and ^13C chemical shifts (e.g., disappearance of nitrile signals post-reaction) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Reaction Optimization

Q. Q2. How can amination reactions be optimized to improve yields for this compound derivatives?

Answer: Yields depend on reaction conditions and substituent effects:

  • Catalyst and Solvent Selection : Use of Pd/C under H₂ in methanol enhances reductive amination (e.g., 22% yield for 7-methyl-2-phenyl-1,8-naphthyridin-4-amine) .
  • Temperature Control : Higher temperatures (e.g., 170°C with NH₃/PhOH) improve substitution efficiency in halogenated precursors (75% yield) .
  • Substituent Compatibility : Electron-withdrawing groups (e.g., nitro) at the 3-position stabilize intermediates, enabling higher yields (45–90%) in amination reactions .

Q. Table 1: Comparative Amination Yields

PrecursorConditionsYieldReference
3-Nitro-1,8-naphthyridineNH₃, KMnO₄45%
4-Bromo-1,8-naphthyridineNH₃/PhOH, 170°C75%
2-Chloro-3-nitro derivativeNH₃/EtOH, 110°C70%

Data Contradictions and Resolution

Q. Q3. How should researchers address discrepancies in reported yields for similar amination reactions?

Answer: Contradictions often arise from:

  • Reagent Purity : Trace moisture in ammonia or solvents can deactivate catalysts, reducing yields .
  • Steric and Electronic Effects : Bulky substituents (e.g., p-chlorophenyl) hinder amine addition, necessitating longer reaction times or elevated temperatures .
  • Analytical Variability : Differences in purification methods (e.g., column chromatography vs. recrystallization) affect reported yields. Always cross-validate with multiple techniques (HPLC, NMR) .

Q. Recommended Protocol :

Replicate conditions with rigorously dried reagents.

Use inert atmospheres (N₂ or Ar) to prevent oxidation .

Monitor reaction progress via TLC or in situ FT-IR .

Substituent Effects on Reactivity

Q. Q4. How do electron-withdrawing groups (e.g., nitro) influence the reactivity of 1,8-naphthyridine derivatives?

Answer:

  • Nitro Groups : Activate the naphthyridine ring for electrophilic substitution at adjacent positions. For example, 3-nitro derivatives undergo regioselective amination at the 4-position due to resonance stabilization .
  • Halogens : Chlorine or bromine at the 2-position directs amination to the 2-amine via nucleophilic aromatic substitution (SNAr) mechanisms .

Q. Experimental Design Tip :

  • Introduce nitro groups early in synthesis to exploit their directing effects .
  • Avoid competing reactions (e.g., reduction of nitro to amine) by selecting non-reductive conditions .

Stability and Degradation Pathways

Q. Q5. What are the stability concerns for this compound under acidic/basic conditions?

Answer:

  • Acidic Conditions : Prolonged exposure to HCl (reflux) cleaves sensitive bonds (e.g., acetamido groups), yielding deacetylated products (97% under KOH/EtOH) .
  • Basic Conditions : Ammonia or methylamine at high temperatures (>100°C) may degrade nitro groups, requiring pH-controlled environments .

Q. Mitigation Strategies :

  • Store compounds in anhydrous, dark conditions to prevent photodegradation.
  • Use buffered solutions (pH 6–8) for reactions involving nitroaryl derivatives .

Advanced Derivative Synthesis

Q. Q6. How can researchers design analogs of this compound for structure-activity studies?

Answer:

  • Core Modifications : Replace the 4-nitrophenyl group with trifluoromethyl or p-methoxybenzyl groups via Suzuki-Miyaura coupling or reductive alkylation .
  • Side-Chain Functionalization : Introduce hydrazine (H₂NNH₂·HCl, reflux) to the 2-amine position for coordination chemistry applications (82% yield) .

Q. Table 2: Example Derivatives

DerivativeMethodYieldReference
7-Phenyl-1,8-naphthyridin-2-amineCondensation with α-phenylmalondialdehyde59%
3-p-Chlorophenyl-2-hydrazinoHydrazine HCl in glycol82%

Contradictions in Spectral Data

Q. Q7. How should conflicting NMR or IR data be resolved during characterization?

Answer:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent and internal standards (e.g., TMS) .
  • Impurity Peaks : By-products (e.g., unreacted phenyl hydrazine) may overlap with target signals. Use preparative HPLC or repeated recrystallization for purification .

Q. Validation Workflow :

Compare experimental data with computational predictions (DFT or molecular modeling).

Use 2D NMR (COSY, HSQC) to confirm connectivity .

Mechanistic Insights

Q. Q8. What mechanistic pathways govern the amination of nitro-substituted 1,8-naphthyridines?

Answer:

  • Electrophilic Pathway : Nitro groups activate the ring for amine addition via resonance, followed by dehydrogenation (e.g., KMnO₄ oxidation) to restore aromaticity .
  • Radical Pathways : Under photolytic conditions, nitro groups may generate nitroxyl radicals, leading to unexpected side products. Avoid UV light during synthesis .

Q. Key Evidence :

  • Isolation of intermediate dihydro derivatives supports stepwise addition-oxidation mechanisms .

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